4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step reactions. One common method includes the condensation of enaminonitrile with urea under acidic conditions, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has been extensively studied for its potential in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with comparable kinase inhibitory properties.
Uniqueness
4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine stands out due to its high specificity and potency as a CDK2 inhibitor, making it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C17H21N9O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[2-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H21N9O/c1-2-18-17(22-14(1)24-7-9-27-10-8-24)26-5-3-25(4-6-26)16-13-11-21-23-15(13)19-12-20-16/h1-2,11-12H,3-10H2,(H,19,20,21,23) |
InChI Key |
YTLTURSTQMMESO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3)C4=NC=CC(=N4)N5CCOCC5 |
Origin of Product |
United States |
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